molecular formula C26H30N2O3S B4277553 Ethyl 4-[4-(butan-2-yl)phenyl]-5-methyl-2-{[(4-methylphenyl)carbamoyl]amino}thiophene-3-carboxylate

Ethyl 4-[4-(butan-2-yl)phenyl]-5-methyl-2-{[(4-methylphenyl)carbamoyl]amino}thiophene-3-carboxylate

Cat. No.: B4277553
M. Wt: 450.6 g/mol
InChI Key: GOPFQCJIAJVICS-UHFFFAOYSA-N
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Description

Ethyl 4-(4-sec-butylphenyl)-5-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a sec-butylphenyl group, and a methylphenylamino carbonyl group

Properties

IUPAC Name

ethyl 4-(4-butan-2-ylphenyl)-5-methyl-2-[(4-methylphenyl)carbamoylamino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O3S/c1-6-17(4)19-10-12-20(13-11-19)22-18(5)32-24(23(22)25(29)31-7-2)28-26(30)27-21-14-8-16(3)9-15-21/h8-15,17H,6-7H2,1-5H3,(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPFQCJIAJVICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2=C(SC(=C2C(=O)OCC)NC(=O)NC3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(butan-2-yl)phenyl]-5-methyl-2-{[(4-methylphenyl)carbamoyl]amino}thiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring and the subsequent attachment of the functional groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-sec-butylphenyl)-5-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(4-sec-butylphenyl)-5-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(butan-2-yl)phenyl]-5-methyl-2-{[(4-methylphenyl)carbamoyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-methylphenyl)-5-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate
  • Ethyl 4-(4-tert-butylphenyl)-5-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate

Uniqueness

Ethyl 4-(4-sec-butylphenyl)-5-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate is unique due to the presence of the sec-butylphenyl group, which imparts distinct chemical and physical properties compared to similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[4-(butan-2-yl)phenyl]-5-methyl-2-{[(4-methylphenyl)carbamoyl]amino}thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[4-(butan-2-yl)phenyl]-5-methyl-2-{[(4-methylphenyl)carbamoyl]amino}thiophene-3-carboxylate

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